molecular formula C14H13FN2O2S B4079990 N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide

N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide

Cat. No. B4079990
M. Wt: 292.33 g/mol
InChI Key: IQFJYOOAGZMDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide, also known as FSBA, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been widely used in the field of biochemistry and pharmacology. FSBA is used as a reagent to modify proteins and peptides, which can help to understand their function and interactions.

Mechanism of Action

The mechanism of action of N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide involves the reaction of the sulfonamide group with the amino group of lysine residues in proteins. The reaction forms a covalent bond, which can affect the activity and stability of the protein. This compound can also crosslink proteins or peptides, which can help to understand their interactions. The mechanism of action of this compound has been studied using various techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry.
Biochemical and Physiological Effects
This compound can modify the activity and stability of proteins, which can have biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been shown to affect the binding of ligands to receptors such as the nicotinic acetylcholine receptor. The physiological effects of this compound depend on the specific protein or peptide being modified, and can be studied using various techniques such as enzyme assays, binding assays, and electrophysiology.

Advantages and Limitations for Lab Experiments

N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and react with proteins. It forms a stable covalent bond with lysine residues, which can help to study the interactions of proteins or peptides. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective reagent for research. However, this compound has some limitations for lab experiments. It can react with other amino acids besides lysine, which can lead to non-specific modifications. The modification of lysine residues can also affect the activity and stability of proteins, which can complicate the interpretation of experimental results.

Future Directions

N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has many potential future directions for research. One direction is the development of new methods for protein modification using this compound. For example, this compound could be used in combination with other reagents to selectively modify specific amino acids in proteins. Another direction is the use of this compound in the development of biosensors and drug delivery systems. This compound could be used to modify proteins or peptides that can bind to specific targets, such as cancer cells or pathogens. This compound could also be used to crosslink proteins or peptides to form stable structures that can be used as scaffolds for drug delivery. Overall, this compound has many potential applications in biochemistry and pharmacology, and further research is needed to fully explore its potential.

Scientific Research Applications

N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide is used as a reagent to modify proteins and peptides, which can help to understand their function and interactions. This compound reacts with the amino group of lysine residues in proteins, forming a covalent bond. This modification can affect the activity and stability of the protein, and can also be used to crosslink proteins or peptides. This compound has been used to study the structure and function of various proteins, including enzymes, receptors, and antibodies. It has also been used in the development of biosensors and drug delivery systems.

properties

IUPAC Name

N-(4-fluorophenyl)sulfonyl-N'-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c1-16-14(11-5-3-2-4-6-11)17-20(18,19)13-9-7-12(15)8-10-13/h2-10H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFJYOOAGZMDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide
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N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide
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N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide
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N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide
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N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.